Enantiomeric Identity: (1S) vs. Racemic Mixture – Stereochemical Purity for Asymmetric Synthesis
The (1S)-enantiomer (CAS 2816820-27-4) is characterized by a stereospecific InChI Key (CQTGRYHSGGWGMZ-LBPRGKRZSA-N) and a defined chiral center at the 1-position, whereas the racemic mixture (CAS 1784830-43-8) has a non-stereospecific InChI Key (CQTGRYHSGGWGMZ-UHFFFAOYSA-N) reflecting a 1:1 mixture of (S) and (R) enantiomers . The (1S)-enantiomer is typically supplied with enantiomeric excess (ee) ≥95%, as confirmed by chiral HPLC analysis . In contrast, the racemate has an ee of 0% and therefore cannot provide the stereochemical fidelity required for the synthesis of single-enantiomer pharmaceuticals [1].
| Evidence Dimension | Stereochemical identity (InChI Key) and enantiomeric excess (ee) |
|---|---|
| Target Compound Data | InChI Key: CQTGRYHSGGWGMZ-LBPRGKRZSA-N (S-enantiomer); ee ≥95% (chiral HPLC) |
| Comparator Or Baseline | Racemic mixture (CAS 1784830-43-8): InChI Key CQTGRYHSGGWGMZ-UHFFFAOYSA-N; ee = 0% |
| Quantified Difference | Target provides 100% enantiomeric enrichment relative to the 1:1 racemate; net ee difference ≥95% |
| Conditions | Chiral HPLC analysis; vendor certificate of analysis (CoA) |
Why This Matters
Enantiopure building blocks are essential for the synthesis of single-enantiomer drug candidates; use of racemic material introduces an additional purification step and may compromise downstream biological evaluation as per FDA guidance on stereoisomeric drugs.
- [1] U.S. Food and Drug Administration. FDA's Policy Statement for the Development of New Stereoisomeric Drugs. 1992. View Source
